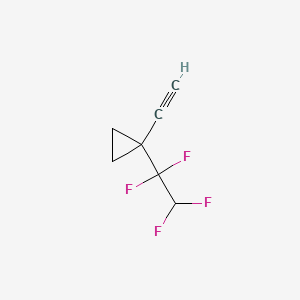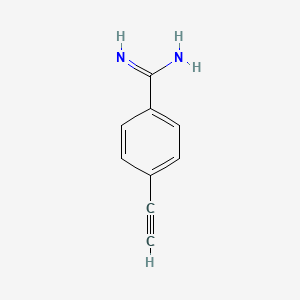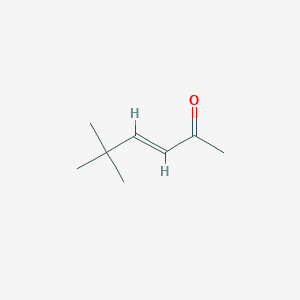
2,4,6-Trifluoromandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a mandelic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as potassium fluoride (KF) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes steps such as halogenation, followed by fluorination and subsequent purification to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions: 2,4,6-Trifluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学研究应用
2,4,6-Trifluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,4,6-Trifluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
- 2,4,6-Trifluorobenzoic acid
- 2,4,5-Trifluoromandelic acid
- 2,4,6-Trifluorophenylacetic acid
Comparison: this compound is unique due to the specific positioning of fluorine atoms and the presence of the mandelic acid moiety. This structural arrangement imparts distinct chemical and physical properties compared to other fluorinated aromatic compounds. For instance, the trifluoromandelic acid may exhibit different reactivity patterns, solubility, and biological activity compared to trifluorobenzoic acid or trifluorophenylacetic acid.
属性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI 键 |
LJQKKPAHXJZART-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







